disodium;1,4-dichlorobenzene;sulfide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium;1,4-dichlorobenzene;sulfide typically involves the polymerization of 1,4-dichlorobenzene with sodium sulfide. This reaction is carried out at elevated temperatures and pressures in the presence of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). During the pre-polymerization stage, sodium sulfide is hydrolyzed to produce sodium hydrosulfide and sodium hydroxide. Sodium hydroxide reacts with NMP to produce sodium N-methyl-4-aminobutyrate, which forms a complex with sodium hydrosulfide, allowing sulfur elements to dissolve in the organic phase and participate in polymerization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography and mass spectrometry helps in monitoring the reaction progress and ensuring the quality of the product .
Chemical Reactions Analysis
Types of Reactions: Disodium;1,4-dichlorobenzene;sulfide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The nucleophilic substitution reactions are particularly significant, where the chlorine atoms in 1,4-dichlorobenzene are replaced by nucleophiles such as sodium N-methyl-4-aminobutyrate .
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, sodium hydrosulfide, and N-methyl-2-pyrrolidone. The reactions are typically carried out at high temperatures (around 320°C) and pressures (4 MPa) to ensure complete conversion of the reactants .
Major Products: The major products formed from these reactions include polyphenylene sulfide and various substituted derivatives of 1,4-dichlorobenzene. These products are characterized by their high thermal stability and resistance to chemical corrosion .
Scientific Research Applications
Disodium;1,4-dichlorobenzene;sulfide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of polyphenylene sulfide, a polymer with excellent heat tolerance and chemical resistance. In biology, it is used in the study of nucleophilic substitution reactions and their mechanisms. In medicine, it is explored for its potential use in drug delivery systems due to its stability and biocompatibility. In industry, it is used in the production of high-performance coatings and composites .
Mechanism of Action
The mechanism of action of disodium;1,4-dichlorobenzene;sulfide involves the nucleophilic substitution of chlorine atoms in 1,4-dichlorobenzene by nucleophiles such as sodium N-methyl-4-aminobutyrate. This reaction proceeds through a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . The molecular targets involved in this process include the chlorine atoms in 1,4-dichlorobenzene and the nucleophilic sites in sodium N-methyl-4-aminobutyrate .
Comparison with Similar Compounds
Disodium;1,4-dichlorobenzene;sulfide is unique compared to other similar compounds due to its high thermal stability and resistance to chemical corrosion. Similar compounds include other dichlorobenzene derivatives and polyphenylene sulfide polymers. this compound stands out due to its specific polymerization process and the resulting properties of the polymer .
List of Similar Compounds:- 1,2-Dichlorobenzene
- 1,3-Dichlorobenzene
- Polyphenylene sulfide
- Sodium N-methyl-4-aminobutyrate
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
26125-40-6 |
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Molecular Formula |
C6H4Cl2Na2S |
Molecular Weight |
225.05 g/mol |
IUPAC Name |
disodium;1,4-dichlorobenzene;sulfide |
InChI |
InChI=1S/C6H4Cl2.2Na.S/c7-5-1-2-6(8)4-3-5;;;/h1-4H;;;/q;2*+1;-2 |
InChI Key |
BBCOUYBNOGJZET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)Cl.[Na+].[Na+].[S-2] |
Origin of Product |
United States |
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